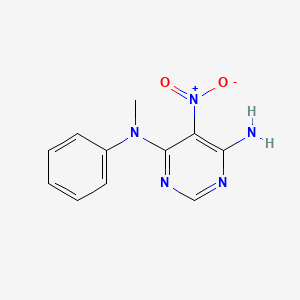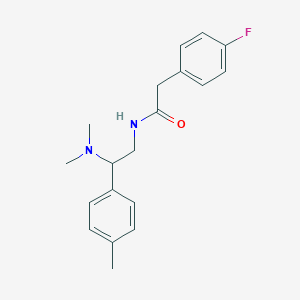
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reactions, starting from basic aromatic compounds or aniline derivatives. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involves the exploration of different N-acyl, N-alkyl, and amino functions, with variations at the carbon adjacent to the amide nitrogen . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide includes stirring specific reactants in dry dichloromethane, followed by recrystallization . These methods may provide a foundation for synthesizing the compound of interest, suggesting that a similar approach could be taken, possibly involving the use of dimethylamine and p-tolyl-ethyl derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques and X-ray diffraction analysis. For example, the crystal structure of an anticancer drug derivative was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters, exhibiting intermolecular hydrogen bonds . Another compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was analyzed using NMR and X-ray diffraction, revealing its monoclinic space group and molecular dimensions . These studies indicate that the molecular structure of the compound could be similarly analyzed to determine its conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from their interactions with other molecules. For instance, the antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives was evaluated, with some showing activity in the passive foot anaphylaxis assay . This suggests that the compound of interest may also have the potential to interact with biological receptors and could be tested for similar activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the crystal and molecular structure of 2-(N-nitrosomethylamino)acetamide was determined, and its hydrogen bonding patterns were found to affect its solid-state properties . The silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized and their structures investigated, which could impact their reactivity and physical properties . These insights suggest that the physical and chemical properties of "N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide" could be similarly influenced by its molecular conformation and substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been synthesized and evaluated for antiallergy activity, demonstrating activity in the passive foot anaphylaxis assay but not in the guinea pig anaphylaxis assay. This suggests its potential for developing antiallergic medications (Walsh et al., 1990).
- Another study explored the chemistry and synthetic utility of similar dimethylamino compounds, showing their reactions with vicinal cis-diols to produce cyclic acetals, useful as temporary protecting groups in organic synthesis (Hanessian & Moralioglu, 1972).
Pharmacological Applications
- Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed antipsychotic-like profiles in behavioral animal tests for compounds structurally related to N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide, without interacting with dopamine receptors. This suggests potential for developing novel antipsychotic agents (Wise et al., 1987).
Diagnostic and Imaging Applications
- A hydrophobic radiofluorinated derivative was used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients, indicating its utility in diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Insecticidal and Herbicidal Applications
- Methylene group modifications of N-(Isothiazol-5-yl)phenylacetamides, including similar dimethylamino compounds, have shown efficacy as broad-spectrum insecticides, highlighting their potential in agricultural applications (Samaritoni et al., 1999).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-14-4-8-16(9-5-14)18(22(2)3)13-21-19(23)12-15-6-10-17(20)11-7-15/h4-11,18H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNLMCFXYHVUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)

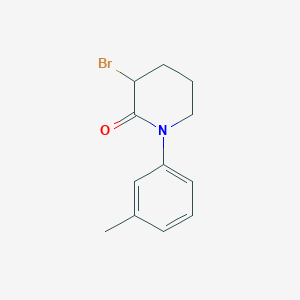

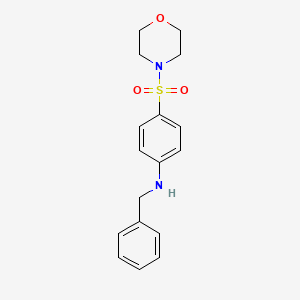
![2-Cyclopropyl-5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2505868.png)
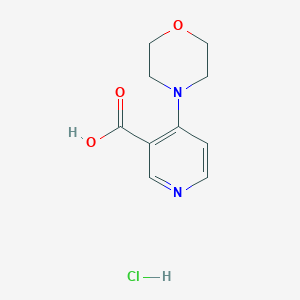
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2505870.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2505873.png)
![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)

![7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2505878.png)
